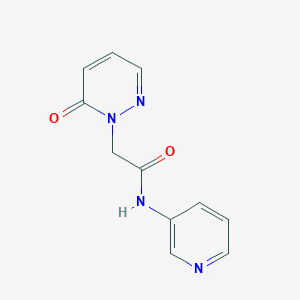

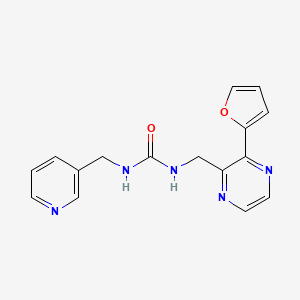

![molecular formula C13H14FN3O B2724537 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline CAS No. 2198358-47-1](/img/structure/B2724537.png)

7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazoline derivatives like “7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Scientific Research Applications

Inhibitory Activities and Anti-inflammatory Effects

A study by Tobe et al. (2003) synthesized various 6-fluoro-7-(1-piperazino)quinazolines, closely related to the chemical structure of interest, evaluating their inhibitory activities toward TNF-α production and T-cell proliferation responses. A specific compound demonstrated significant inhibitory activities and exhibited an anti-inflammatory effect in rats with adjuvant arthritis, as well as inhibiting LPS-induced TNF-α production (Tobe et al., 2003).

Antitumor Agents

Tsuzuki et al. (2004) explored the structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. This study, focusing on modifications around the quinazoline core, found that certain derivatives possess moderate cytotoxic activity against murine and human tumor cell lines, highlighting the potential of quinazoline derivatives in cancer therapy (Tsuzuki et al., 2004).

Antimicrobial Activity

Desai et al. (2013) synthesized novel fluorine-containing derivatives bearing quinazolinone along with 4-thiazolidinone, aiming to investigate their potential as antimicrobial agents. The study found that certain derivatives showed remarkable in vitro antimicrobial potency, suggesting the utility of quinazoline derivatives in developing new antimicrobial drugs (Desai et al., 2013).

Quinazoline Derivatives as Fluorophores

Aleksanyan and Hambardzumyan (2013) discussed the potential of quinoline derivatives, including those related to 7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline, as efficient fluorophores used in biochemistry and medicine for studying various biological systems. Their research underlines the importance of these compounds in scientific research beyond their medicinal applications (Aleksanyan & Hambardzumyan, 2013).

Future Directions

The future directions for research on “7-Fluoro-4-[(1-methylpyrrolidin-3-yl)oxy]quinazoline” could involve further exploration of its biological properties and potential therapeutic applications. Given the wide range of biological properties exhibited by quinazoline derivatives , “this compound” could be a promising candidate for future drug discovery efforts.

properties

IUPAC Name |

7-fluoro-4-(1-methylpyrrolidin-3-yl)oxyquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN3O/c1-17-5-4-10(7-17)18-13-11-3-2-9(14)6-12(11)15-8-16-13/h2-3,6,8,10H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULJNVQFFPQTDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OC2=NC=NC3=C2C=CC(=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

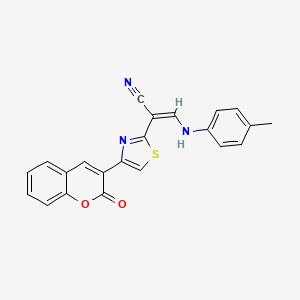

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2724455.png)

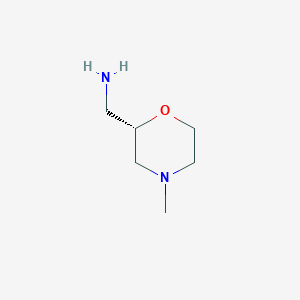

![2-(2-Chlorophenyl)-1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2724460.png)

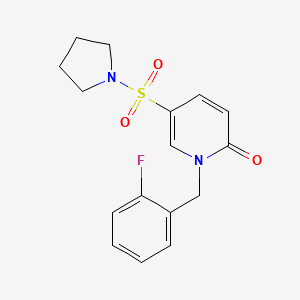

![3-Nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]benzaldehyde](/img/structure/B2724465.png)

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2724476.png)